Boc-DL-Lys(Tfa)-AMC
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Overview
Description
Boc-DL-Lys(Tfa)-AMC: is a synthetic compound used primarily in biochemical and molecular biology research. It is a derivative of lysine, an essential amino acid, and is often utilized in peptide synthesis and as a substrate in enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-Lys(Tfa)-AMC typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group and the trifluoroacetylation of the epsilon amino group. The final step involves coupling with 7-amino-4-methylcoumarin (AMC). The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-DL-Lys(Tfa)-AMC undergoes several types of chemical reactions, including:
Hydrolysis: The Boc and trifluoroacetyl protecting groups can be removed under acidic conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling agents like DCC.
Common Reagents and Conditions:
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for deprotection.
Substitution: Reagents like N-hydroxysuccinimide (NHS) and DCC are used for coupling reactions.
Major Products: The major products formed include deprotected lysine derivatives and coupled peptides.
Scientific Research Applications
Chemistry: Boc-DL-Lys(Tfa)-AMC is used in peptide synthesis as a protected lysine derivative. It is also employed in the study of enzyme kinetics and mechanisms.
Biology: In biological research, this compound serves as a substrate for proteases, allowing the study of enzyme activity and specificity.
Medicine: The compound is used in the development of enzyme inhibitors and in drug discovery research.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and in quality control assays.
Mechanism of Action
Boc-DL-Lys(Tfa)-AMC exerts its effects primarily through its role as a substrate in enzymatic reactions. The compound is cleaved by proteases, releasing 7-amino-4-methylcoumarin, which can be detected fluorometrically. This allows for the measurement of enzyme activity and the study of enzyme kinetics.
Comparison with Similar Compounds
- Boc-DL-Lys(Boc)-OH
- Boc-DL-Lys(Z)-OH
- Boc-DL-Lys(Tfa)-OH
Comparison: Boc-DL-Lys(Tfa)-AMC is unique due to its coupling with 7-amino-4-methylcoumarin, which provides a fluorescent readout in enzymatic assays. This makes it particularly useful in high-throughput screening and enzyme activity studies, setting it apart from other lysine derivatives that do not have this feature.
Properties
IUPAC Name |
tert-butyl N-[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVNATYYXBMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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